Methyl 3-iodo-4-(methoxymethyl)benzoate
Description
Properties
Molecular Formula |
C10H11IO3 |
|---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
methyl 3-iodo-4-(methoxymethyl)benzoate |
InChI |
InChI=1S/C10H11IO3/c1-13-6-8-4-3-7(5-9(8)11)10(12)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
XUIROIKRXDIHHK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C(C=C1)C(=O)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares methyl 3-iodo-4-(methoxymethyl)benzoate with analogs differing in substituents at positions 3 and 4:
Key Observations :
- Methoxymethyl vs. Methoxy: The methoxymethyl group introduces a methylene spacer, increasing molecular flexibility and solubility in non-polar solvents compared to the methoxy analog .
- Ethoxy Substituent : Ethoxy groups enhance lipophilicity, making the compound more suitable for lipid-rich environments .
- Hydroxyl Group : The hydroxyl analog exhibits acidic properties (pKa ~4-5), enabling ionization in aqueous solutions, unlike the ether-containing derivatives .
Analytical Differentiation
- Mass Spectrometry : Electron ionization (EI) fragmentation pathways differ significantly between regioisomers. For instance, methoxymethyl-substituted compounds exhibit distinct α-cleavage patterns compared to ethoxy analogs, aiding structural identification .
- NMR Spectroscopy : The methoxymethyl group’s protons resonate as a singlet (δ 3.3–3.5 ppm), while ethoxy groups show splitting due to coupling with adjacent methylene protons .
Physicochemical Properties
- Solubility : Methoxymethyl derivatives demonstrate improved solubility in polar aprotic solvents (e.g., acetone, THF) compared to methyl- or ethoxy-substituted analogs .
- Thermal Stability : Ethoxy and methoxymethyl groups enhance thermal stability relative to hydroxyl-substituted compounds, which may degrade under acidic conditions .
Preparation Methods
Starting Materials and Precursor Selection
The synthesis of methyl 3-iodo-4-(methoxymethyl)benzoate typically begins with methyl 4-hydroxybenzoate derivatives. A key precursor, methyl 4-hydroxy-3-iodobenzoate, is generated via iodination of methyl 4-hydroxybenzoate using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of acidic catalysts. For instance, iodination of methyl 4-hydroxybenzoate with iodine in methylene chloride at 35–40°C for 10 hours yields methyl 4-hydroxy-3-iodobenzoate with 85–90% efficiency.
The methoxymethyl group is introduced through etherification. In one approach, methyl 4-hydroxy-3-iodobenzoate reacts with methoxymethyl chloride (MOM-Cl) in dimethylformamide (DMF) using potassium carbonate as a base. This step proceeds at 65–70°C for 8–12 hours, achieving 75–80% conversion. Alternatively, methoxymethylation via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with methanol as the nucleophile offers higher regioselectivity but requires stringent anhydrous conditions.
Halogenation and Functional Group Interconversion
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts iodination efficiency. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance iodine solubility and reaction rates but may promote side reactions. Methylene chloride, a less polar solvent, minimizes byproducts during iodination, as evidenced by 90% purity in isolated products.
Temperature optimization is critical for methoxymethylation. Elevated temperatures (65–70°C) accelerate ether formation but risk decomposition of the iodoarene. Controlled heating at 50–60°C balances reaction speed and stability, achieving 78–82% yields.
Catalytic Systems and Additives
Comparative Analysis of Methodologies
Yield and Purity Across Methods
The table below summarizes key parameters from literature:
Key Findings :
Scalability and Industrial Feasibility
Large-scale synthesis prioritizes cost-effectiveness and safety. The halogenation-substitution route (CN103553991A) is industrially viable, utilizing inexpensive iodine and DCM. However, copper catalyst removal poses challenges, necessitating chelating resins or filtration steps. In contrast, Mitsunobu reactions, while efficient, are less scalable due to stoichiometric phosphine and azodicarboxylate requirements.
Advanced Techniques and Recent Innovations
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
How can the stability of this compound under varying storage conditions be evaluated?
Advanced
Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track iodine loss via ICP-MS.
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) to assess ester hydrolysis .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Advanced
- Exothermic Reactions : Alkylation with NaH/MeI requires controlled addition to prevent runaway reactions .
- Purification : Column chromatography may be impractical; switch to recrystallization (e.g., hexane/EtOAc) or centrifugal partition chromatography .
- Iodine Handling : Use iodine scavengers (e.g., activated carbon) to minimize waste .
How can computational tools aid in predicting reaction pathways for derivatives of this compound?
Q. Advanced
- DFT Calculations : Optimize transition states for cross-coupling reactions (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) for drug discovery .
What methodologies are used to analyze byproducts or impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
